4-Ethyl-1-hexanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

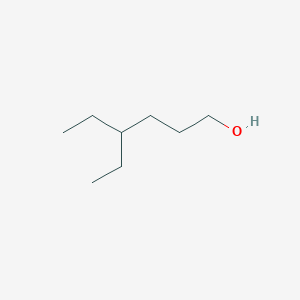

4-Ethyl-1-hexanol, also known as 4-ethylhexan-1-ol, is an organic compound with the molecular formula C8H18O . It is used in various applications and industries .

Molecular Structure Analysis

The molecular structure of this compound consists of a chain of eight carbon atoms, with one of the terminal carbons attached to a hydroxyl group (OH) and another carbon attached to an ethyl group (C2H5) . The presence of the hydroxyl group classifies this compound as an alcohol.Physical And Chemical Properties Analysis

This compound has a molecular weight of 130.23 . It is a liquid at room temperature . Other physical and chemical properties such as boiling point, density, and refractive index are estimated to be 170.96°C, 0.8414, and 1.4034 respectively .Scientific Research Applications

Sustainable Chemical Processes

4-Ethyl-1-hexanol and its derivatives play a significant role in sustainable chemical processes. Patel et al. (2015) explored the catalytic production of higher alcohols, including 2-ethyl-1-hexanol, from ethanol using sustainability metrics. They emphasized the importance of understanding sustainability assessment methods in the chemical process development chain, highlighting the opportunities and challenges in biobased routes compared to conventional fossil-based processes (Patel et al., 2015).

Industrial Applications and Solvent Extraction

2-Ethyl-1-hexanol is extensively used in industrial applications, particularly in solvent extraction. Chang et al. (2013) reported on the removal of 2-ethyl-1-hexanol from aqueous solutions by adsorption on activated carbon, emphasizing its potential environmental impact and the importance of its sustainable use (Chang et al., 2013). Razavi et al. (2017) investigated using 2-ethyl-1-hexanol for the extraction of pentavalent vanadium V(V) from acidic sulfate solutions, demonstrating its effectiveness as a solvent for selective separation in this context (Razavi et al., 2017).

Fragrance and Indoor Air Quality

2-Ethyl-1-hexanol is a component in fragrance materials. McGinty et al. (2010) conducted a detailed review of its safety when used as a fragrance ingredient, providing insights into its applications and potential effects in this sector (McGinty et al., 2010). Wakayama et al. (2019) presented a comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant, emphasizing its role in sick building syndrome and its characteristics as an indoor air pollutant (Wakayama et al., 2019).

Molecular Dynamics and Glassy Dynamics

In the field of molecular dynamics, Kipnusu et al. (2015) investigated the molecular dynamics and effective free volume of 2-ethyl-1-hexanol when confined in nanopores. Their study provided insights into the glassy dynamics of this compound, highlighting its unique behavior in constrained environments (Kipnusu et al., 2015).

Safety and Hazards

properties

IUPAC Name |

4-ethylhexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(4-2)6-5-7-9/h8-9H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGDVTUGYZAYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Di-tert-butyl 9-hydroxy-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B2670497.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B2670498.png)

![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-(4-bromophenyl)ethanone](/img/structure/B2670506.png)

![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)